Melphalan

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sarcolysin can be synthesized through the reaction of 4-nitro-L-phenylalanine with bis(2-chloroethyl)amine in the presence of a reducing agent . The reaction typically occurs in a solvent such as dimethylformamide (DMF) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of sarcolysin involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions

Sarcolysin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Alkylation: Typically occurs in aqueous solutions at physiological pH.

Hydrolysis: Occurs in the presence of water and can be accelerated by acidic or basic conditions.

Major Products Formed

Alkylation: Cross-linked DNA strands.

Hydrolysis: Inactive metabolites such as mono- and di-hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

Hematological Malignancies

Melphalan is predominantly used in the treatment of multiple myeloma (MM). High-dose this compound followed by autologous stem cell transplantation remains the standard of care for transplant-eligible patients . Additionally, this compound is utilized in combination regimens for other hematological cancers, including:

- Acute Myeloid Leukemia (AML)

- Chronic Lymphocytic Leukemia (CLL)

- Hodgkin's Lymphoma

Solid Tumors

In solid tumors, this compound has shown efficacy in treating:

- Ovarian Cancer : Often used in combination with other agents.

- Breast Cancer : Employed as part of multi-agent chemotherapy regimens.

- Neuroblastoma : Particularly in pediatric cases where it is combined with other therapies.

Immunomodulatory Effects

Recent studies have highlighted this compound's potential beyond its cytotoxic properties, suggesting immunomodulatory effects that can enhance cancer immunotherapy. This compound can induce immunogenic cell death (ICD), characterized by:

- Translocation of calreticulin (CRT) to the cell surface.

- Release of high-mobility group box 1 (HMGB1), which signals dendritic cells to activate T-cells.

These effects suggest that this compound may improve outcomes when used as a preparative regimen for adoptive T-cell therapy .

Research and Development of this compound Derivatives

Innovations in this compound derivatives aim to enhance its efficacy and reduce toxicity. Recent studies have explored modifications that confer thermoresponsive behavior and improved cytotoxicity against specific cancers like retinoblastoma .

Multiple Myeloma

A notable case involved a cohort of patients receiving high-dose this compound prior to stem cell transplantation. Results indicated improved survival rates compared to historical controls .

Combination Therapies

Clinical trials have investigated this compound's role in combination with novel agents such as bortezomib and dexamethasone, demonstrating synergistic effects that enhance treatment efficacy for MM .

Adverse Effects and Management

While this compound is effective, it is associated with several adverse effects, including:

- Myelosuppression

- Gastrointestinal disturbances

- Secondary malignancies

Management strategies include dose adjustments and supportive care to mitigate these side effects.

Data Summary Table: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Hematological Malignancies | Multiple Myeloma | Standard treatment with high-dose protocols |

| Acute Myeloid Leukemia | Used in combination regimens | |

| Chronic Lymphocytic Leukemia | Part of multi-agent therapies | |

| Solid Tumors | Ovarian Cancer | Combined with other chemotherapeutics |

| Breast Cancer | Used alongside other agents | |

| Neuroblastoma | Particularly effective in pediatric cases | |

| Immunotherapy | Adoptive T-cell Therapy | Enhances T-cell activation via ICD |

Wirkmechanismus

Sarcolysin exerts its effects by alkylating the DNA bases, leading to the formation of cross-links and strand breaks. This interferes with DNA replication and transcription, ultimately inhibiting the growth and proliferation of cancer cells . The primary molecular targets are the purine and pyrimidine bases in DNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Melphalan: Sarcolysin is an isomer of this compound and shares similar antitumor activity.

Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.

Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.

Uniqueness

Sarcolysin is unique due to its specific structure, which allows it to form more stable DNA cross-links compared to other alkylating agents. This results in a higher cytotoxic effect on cancer cells .

Biologische Aktivität

Melphalan, a potent alkylating agent, is primarily utilized in the treatment of multiple myeloma and ovarian carcinoma. Its mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking that disrupts DNA replication and transcription, ultimately inducing cell death. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and recent advancements in derivative compounds.

This compound functions as a bischloroethylamine alkylating agent. It is selectively taken up by tumor cells through a neutral amino acid transport system, primarily targeting the N7 position of guanine in DNA. This interaction results in:

- Inter-strand cross-links : Preventing proper DNA replication.

- DNA-protein cross-linking : Disrupting essential cellular processes.

- Lesions in RNA and proteins : Contributing to cytotoxicity in both resting and rapidly dividing cells .

Cytotoxicity Studies

Recent studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several novel this compound analogs and found that specific derivatives, such as EM-T-MEL, showed enhanced cytotoxicity compared to the parent compound. The following table summarizes key findings from these studies:

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) | DNA Damage (Tail % Comet Assay) |

|---|---|---|---|---|

| This compound | RPMI8226 | 12.5 | 25 | 20 |

| EM-T-MEL | RPMI8226 | 5.0 | 45 | 50 |

| EM-I-MEL | HL60 | 10.0 | 30 | 35 |

| EE-MEL | THP1 | 8.0 | 40 | 40 |

These results indicate that chemical modifications can significantly enhance the anticancer properties of this compound derivatives .

Clinical Trials

This compound has been extensively studied in clinical settings, particularly for multiple myeloma treatment. A Phase I-II trial evaluated high-dose this compound (60-140 mg/m²) in previously untreated patients. Key findings included:

- Response Rates : At 140 mg/m², only one out of eleven patients achieved complete remission (CR), indicating a limited efficacy at lower doses.

- Toxicity : Patients experienced life-threatening toxicities, leading to rapid dose adjustments .

Another randomized trial compared this compound combined with prednisone versus additional agents like cyclophosphamide and vincristine. The overall response rates were similar between groups, but survival rates varied significantly based on renal function and disease stage .

Case Studies

- High-Dose this compound in Myeloma :

-

Combination Therapy with Melflufen :

- A recent study evaluated melflufen (a peptide-drug conjugate derived from this compound) combined with dexamethasone for relapsed multiple myeloma. Results indicated improved progression-free survival compared to traditional therapies, highlighting the potential for modified forms of this compound to enhance treatment outcomes .

Recent Advances

Research continues into modifying this compound to improve its therapeutic index. Notable advancements include:

- Synthesis of Novel Derivatives : New compounds have shown increased cytotoxicity and lower toxicity profiles compared to standard this compound.

- Mechanistic Studies : Ongoing investigations into the molecular mechanisms underlying this compound's action are revealing insights into how modifications can enhance efficacy while reducing side effects .

Eigenschaften

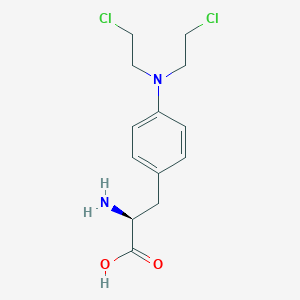

IUPAC Name |

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031569 | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tiny needles (from methanol). (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-76-0, 148-82-3, 13045-94-8 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcolysin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | melphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARCOLYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 358 °F (decomposes) (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Melphalan?

A1: this compound functions as an alkylating agent, primarily targeting DNA. It forms interstrand crosslinks (ICLs) in DNA, considered the most cytotoxic type of damage caused by this drug. [, , ] These ICLs disrupt DNA replication and transcription, ultimately leading to cell death. []

Q2: How does the formation of DNA interstrand crosslinks by this compound lead to cell death?

A2: DNA interstrand crosslinks are particularly toxic because they prevent the separation of DNA strands, a process essential for DNA replication and transcription. [] This blockage activates cellular DNA damage response mechanisms. When the damage is too severe to be repaired, these mechanisms trigger programmed cell death (apoptosis). [, ]

Q3: Does this compound affect any specific signaling pathways within the cell?

A3: Research suggests this compound influences the Fanconi Anemia/BRCA pathway, crucial for DNA repair, particularly the repair of ICLs. [] Elevated expression of genes in this pathway correlates with this compound resistance in myeloma cells. [] Additionally, this compound exposure can lead to increased expression of RAD51 and its paralogs, proteins crucial for homologous recombination, another DNA repair pathway. []

Q4: Does this compound induce immunogenic cell death in cancer cells?

A4: Yes, studies indicate that exposing melanoma cells to this compound triggers the expression of immune-related markers like calreticulin, MHC class I, Hsp70, and PD-L1. [] These markers are indicative of immunogenic cell death, which can activate the immune system to target and eliminate cancer cells.

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers don't explicitly state the molecular formula and weight of this compound, this information can be readily found in publicly available chemical databases.

Q6: Is there a difference in stability between standard this compound formulations and propylene glycol-free formulations like Evomela?

A7: Yes, propylene glycol-free this compound (Evomela) demonstrates improved stability after reconstitution compared to the standard, lyophilized this compound formulation (Alkeran). [] Evomela remains stable for 8–10 hours, can be refrigerated, and avoids potential toxicities associated with propylene glycol. []

Q7: Does this compound possess any catalytic properties?

A7: this compound primarily acts as an alkylating agent, not a catalyst. Its mechanism of action involves covalent modification of DNA, not the acceleration of chemical reactions.

Q8: How does the structure of this compound contribute to its DNA alkylating activity?

A10: this compound's structure contains a bis(2-chloroethyl)amino group, a characteristic feature of nitrogen mustards. This group acts as a potent electrophile, readily reacting with electron-rich centers in DNA bases, leading to the formation of covalent adducts and crosslinks. [, ]

Q9: What is the impact of this compound being a bifunctional alkylating agent?

A11: this compound, as a bifunctional alkylating agent, can form two covalent bonds with DNA, leading to interstrand crosslinks. These crosslinks are significantly more cytotoxic than monofunctional adducts, which can be repaired more easily by cellular mechanisms. []

Q10: Are there any structural analogs of this compound with altered activity?

A12: Yes, monohydroxythis compound, a monofunctional derivative of this compound, has been studied. While it forms twice as many DNA adducts as this compound at equal concentrations, it is significantly less cytotoxic. [] This difference in cytotoxicity highlights the importance of bifunctional alkylation for this compound's antitumor activity.

Q11: What is the rationale behind developing a this compound prodrug like 1,3-dp-melphalan?

A13: 1,3-dp-melphalan was designed to improve the oral bioavailability and macrofilaricidal activity of this compound. This prodrug mimics the structure of triglycerides, enabling enhanced lymphatic uptake and bypassing the hepatic first-pass effect, which can limit the efficacy of orally administered drugs. []

Q12: What factors can influence the stability of this compound in formulations?

A12: While not explicitly discussed in the provided papers, factors like pH, temperature, presence of antioxidants, and the nature of the solvent system can influence the stability of this compound in formulations.

Q13: How is this compound typically administered, and what is its absorption profile?

A16: this compound is administered intravenously or orally. Studies show significant interpatient and intrapatient variability in its pharmacokinetics following high-dose oral administration, suggesting saturable absorption pathways. []

Q14: How do factors like obesity and renal insufficiency affect this compound pharmacokinetics?

A17: Research suggests that higher body fat percentage correlates with more severe oral mucositis post high-dose this compound, independent of the administered dose, weight, and renal function. [] Renal insufficiency, assessed by glomerular filtration rate, shows a weak negative correlation with oral mucositis severity. []

Q15: Are there any predictive models for this compound clearance in specific populations?

A18: A study on pediatric patients identified a predictive model for this compound clearance based on 24-hour urinary creatinine excretion rate and 24-hour creatinine clearance rate. [] This model allows for dose adjustments to optimize this compound exposure.

Q16: How do amino acids in the incubation medium influence this compound cytotoxicity?

A19: The presence of certain amino acids, notably leucine, in the cell culture medium can protect murine L1210 leukemia cells from this compound cytotoxicity. [] This protective effect is diminished when basic amino acids like arginine are present, suggesting an interaction between this compound, leucine, and basic amino acids at the cellular transport level. [, ]

Q17: How is the in vitro sensitivity of myeloma cells to this compound assessed?

A20: In vitro sensitivity is often evaluated using clonogenic assays. [] These assays measure the ability of individual cells to proliferate and form colonies after exposure to this compound. The degree of colony formation inhibition reflects the drug's cytotoxic effect.

Q18: What in vivo models are used to study this compound efficacy?

A21: Several animal models are used to assess this compound's efficacy. * Human tumor xenograft models involve implanting human tumor cells into immunodeficient mice and assessing tumor growth inhibition following treatment. [, , ] * The SCID-hu murine model allows for the engraftment of human myeloma cells into mice, mimicking the human bone marrow microenvironment and enabling assessment of this compound’s anti-myeloma effects in vivo. []

Q19: What are the limitations of standard in vitro cytotoxicity assays for predicting this compound efficacy?

A22: Conventional in vitro assays may not fully recapitulate the complexities of the tumor microenvironment, such as hypoxia and acidic pH, which can influence this compound's cytotoxicity. [] These factors need to be considered for a more accurate assessment of drug efficacy.

Q20: What preclinical evidence suggests potential for combining this compound with Exportin 1 inhibitors (XPO1i)?

A23: Preclinical studies have shown that XPO1i, particularly Selinexor, synergistically sensitizes human multiple myeloma cells to this compound. [] This synergistic effect is attributed to the inhibition of the Fanconi anemia pathway, a DNA repair mechanism, by Selinexor, leading to enhanced this compound-induced DNA damage and cell death. []

Q21: How does the combination of tumor necrosis factor-alpha (TNF-α) and this compound enhance treatment efficacy in sarcomas?

A24: TNF-α acts on the tumor vasculature, promoting inflammation and disrupting tumor capillaries. [] This vascular disruption enhances the delivery and uptake of this compound into tumor cells, resulting in a synergistic antitumor effect. [, ]

Q22: What are the mechanisms of acquired this compound resistance in multiple myeloma?

A25: Acquired resistance to this compound is a significant challenge in multiple myeloma treatment. Research has identified several mechanisms contributing to resistance:* Enhanced DNA repair: Elevated expression of genes in the Fanconi Anemia/BRCA pathway, crucial for DNA repair, particularly ICL repair, has been linked to this compound resistance. [, ]* Reduced drug accumulation: Mechanisms that decrease this compound uptake or increase its efflux from myeloma cells can contribute to resistance. []* Increased levels of glutathione: Elevated glutathione levels can detoxify this compound, reducing its effective concentration within cells and contributing to resistance. []

Q23: Does resistance to this compound confer cross-resistance to other chemotherapeutic agents?

A26: Studies on myeloma cells suggest that this compound resistance does not necessarily confer cross-resistance to all other alkylating agents. For example, this compound-resistant myeloma cells can still be sensitive to busulfan. []

Q24: What are the common side effects associated with high-dose this compound treatment?

A27: High-dose this compound, often used in preparation for stem cell transplantation, can cause significant side effects, most notably myelosuppression, leading to decreased blood cell counts. This can manifest as neutropenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia (low red blood cell count). [, ] Other common side effects include oral mucositis (mouth sores), nausea, vomiting, and diarrhea. [, ]

Q25: Does the timing of this compound administration affect its toxicity profile?

A28: Research suggests that administering this compound on Day -1 versus Day -2 before autologous stem cell transplantation does not significantly impact the time to neutrophil engraftment, a critical factor for recovery after transplantation. []

Q26: Are there any strategies to improve the targeted delivery of this compound to tumor sites?

A29: Researchers have explored strategies to enhance this compound delivery to tumor sites. One approach involves conjugating this compound to a carrier molecule that preferentially accumulates in tumor tissues. [] For instance, 1,3-dp-melphalan, designed to mimic triglycerides, shows enhanced lymphatic uptake and may improve drug delivery to tumors with lymphatic involvement. []

Q27: Are there any known biomarkers to predict this compound response or toxicity?

A30: While the provided papers do not identify specific biomarkers for this compound response, studies highlight the potential of gene expression profiling. [, ] Analyzing the expression levels of specific genes, especially those involved in DNA repair pathways like Fanconi Anemia/BRCA, may help identify patients who are more likely to respond to or experience toxicity from this compound.

Q28: What analytical methods are commonly used to measure this compound concentrations?

A31: High-pressure liquid chromatography (HPLC) is frequently employed to determine this compound concentrations in various biological samples, including plasma and tissues. [, ]

Q29: How are this compound-induced DNA adducts detected and quantified?

A32: Immunoassays utilizing this compound-specific antibodies are valuable tools for detecting and quantifying this compound-DNA adducts. These assays exploit the specificity of antibodies to bind to this compound adducts, enabling their measurement even at low concentrations. []

Q30: What other alkylating agents are used in the treatment of multiple myeloma and other cancers?

A34: Several other alkylating agents besides this compound are used in cancer treatment, including:* Cyclophosphamide: A nitrogen mustard prodrug commonly used in combination regimens for various cancers, including multiple myeloma. [, ]* Busulfan: An alkylating agent often used in high doses as part of conditioning regimens before stem cell transplantation. [, ]* Carmustine (BCNU): A nitrosourea alkylating agent used in the treatment of brain tumors and multiple myeloma. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.